molecular formula C24H19BrCl2N2O6 B11546635 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B11546635
M. Wt: 582.2 g/mol
InChI Key: AVPNOCHAQZCWOT-KVSWJAHQSA-N
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Description

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, methoxy, and dichlorophenoxy groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with chloroacetic acid to form 4-bromo-2-methoxyphenoxyacetic acid. This intermediate is further reacted with 2,4-dichlorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE include:

  • 4-bromo-2-methoxyphenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid
  • 4-bromo-2-methoxyphenol

Uniqueness

The uniqueness of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.

Properties

Molecular Formula

C24H19BrCl2N2O6

Molecular Weight

582.2 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C24H19BrCl2N2O6/c1-32-22-10-16(25)4-8-21(22)33-13-23(30)29-28-12-15-2-6-18(7-3-15)35-24(31)14-34-20-9-5-17(26)11-19(20)27/h2-12H,13-14H2,1H3,(H,29,30)/b28-12+

InChI Key

AVPNOCHAQZCWOT-KVSWJAHQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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